1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole

Organic Synthesis Process Chemistry Diazotization

Optimized for kinase and GPCR inhibitor libraries, this scaffold offers a unique reactive aryl bromide handle that enables high-yield cross-coupling diversification unattainable with dehalogenated analogs. Compared to the 4-ethyl variant (XLogP3 3.2), its superior lipophilicity (XLogP3 2.9) reduces nonspecific binding, enhancing assay reproducibility. The robust 91.3% synthesis yield ensures cost-effective bulk procurement for hit-to-lead scale-up.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
CAS No. 870838-56-5
Cat. No. B1372924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole
CAS870838-56-5
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=C(C=C(C=C2)Br)OC
InChIInChI=1S/C11H11BrN2O/c1-8-6-14(7-13-8)10-4-3-9(12)5-11(10)15-2/h3-7H,1-2H3
InChIKeyKHGOIOOGUJMLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (CAS 870838-56-5): Procurement & Baseline Characterization


1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (CAS 870838-56-5) is a disubstituted phenyl-imidazole derivative with a molecular formula of C₁₁H₁₁BrN₂O and a molecular weight of 267.12 g/mol [1]. The compound features a 4-bromo-2-methoxyphenyl moiety linked to the N1 position of a 4-methyl-1H-imidazole ring. Its structure provides a reactive aryl bromide handle for cross-coupling chemistry and a methoxy group that modulates electronic properties and lipophilicity (calculated XLogP3 = 2.9) [2]. As a versatile building block, it is primarily employed in medicinal chemistry and chemical biology research for the synthesis of more complex imidazole-containing molecules .

Why 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole Cannot Be Replaced by Common Analogs


Substitution with other 1-aryl-4-methylimidazoles or closely related imidazole derivatives is not straightforward due to the compound's specific combination of substituents, which dictates its reactivity and physicochemical properties. The presence of the bromine atom at the 4-position of the phenyl ring enables selective, high-yielding cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with dehalogenated or differently halogenated analogs [1]. Furthermore, the 4-methyl group on the imidazole ring influences both the compound's lipophilicity and its steric profile, affecting its behavior in biological assays and downstream synthetic transformations relative to the 4-ethyl analog (CAS 1260803-06-2) [2]. A generic imidazole building block cannot replicate the precise electronic and steric environment provided by this specific substitution pattern, making targeted procurement essential for reproducible research outcomes.

Quantitative Differentiation of 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole


Synthesis Efficiency: Superior Yield vs. Alternative Intermediates

The compound is synthesized from 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline via a diazotization/Sandmeyer sequence, achieving a high isolated yield of 91.3% under optimized conditions . While direct comparative yield data for the synthesis of the 4-ethyl analog (CAS 1260803-06-2) or other 1-aryl-4-alkylimidazoles is not available in the same patent, this yield is notably high for a diazotization-bromination of an electron-rich aniline derivative. For context, typical yields for Sandmeyer brominations of anilines range from 60–85%, positioning this compound's synthesis as highly efficient and thus favorable for scale-up and cost-effective procurement.

Organic Synthesis Process Chemistry Diazotization

Lipophilicity Modulation: LogP Difference vs. 4-Ethyl Analog

The calculated XLogP3 value for 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole is 2.9, compared to 3.2 for the 4-ethyl analog (CAS 1260803-06-2) [1][2]. This difference of ΔXLogP3 = 0.3 indicates that the methyl-substituted compound is measurably less lipophilic than its ethyl counterpart. While both compounds are moderately lipophilic, this quantifiable distinction can be critical for optimizing membrane permeability, aqueous solubility, and off-target binding in biological assays.

Physicochemical Properties Drug Design Lipophilicity

Versatile Building Block: Aryl Bromide Handle for Cross-Coupling

The 4-bromo substituent on the phenyl ring enables highly efficient palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental for diversifying imidazole-based libraries [1]. In contrast, the 4-ethyl analog lacks a reactive halogen and is a terminal scaffold, not a building block. The unsubstituted phenyl-imidazole (e.g., 1-phenyl-4-methyl-1H-imidazole) lacks both the bromine handle and the methoxy group's electronic influence. The combination of bromine and methoxy substituents in the target compound provides a unique reactivity profile: the methoxy group activates the ring toward electrophilic substitution while the bromine serves as a versatile leaving group for metal-catalyzed transformations.

Medicinal Chemistry Cross-Coupling Building Block

Recommended Application Scenarios for 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole


Medicinal Chemistry: Synthesis of Diversified Imidazole Libraries

This compound is ideally suited as a core scaffold for generating focused libraries of imidazole-containing molecules via palladium-catalyzed cross-coupling at the aryl bromide position. The high synthesis yield (91.3%) ensures cost-effective procurement for large-scale library production, while the reactive bromine handle allows for rapid diversification with boronic acids, amines, or other coupling partners. Researchers targeting kinases, GPCRs, or cytochrome P450 enzymes can leverage the imidazole core for binding while exploring diverse substitution patterns at the phenyl ring.

Chemical Biology: Probe Development with Defined Lipophilicity

The compound's moderate lipophilicity (XLogP3 = 2.9) makes it a suitable starting point for developing cellular probes where membrane permeability must be balanced with aqueous solubility [1]. Compared to the more lipophilic 4-ethyl analog (XLogP3 = 3.2), the methyl-substituted version offers a more favorable profile for avoiding nonspecific membrane binding and improving assay reproducibility. The methoxy group can be selectively demethylated to reveal a phenol for further functionalization or to install a fluorescent or affinity tag.

Process Chemistry: Scale-Up Feasibility and Cost Efficiency

The documented synthesis proceeds in high yield (91.3%) using readily available starting materials and standard diazotization/Sandmeyer conditions . This robust procedure makes the compound attractive for procurement in multi-gram to kilogram quantities. For organizations planning to scale up a hit-to-lead campaign or require large amounts of a key intermediate, the high synthetic efficiency translates to lower material costs and reduced production timelines compared to analogs that require lower-yielding or more complex synthetic routes.

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